

# Application Notes and Protocols for LN002 in In Vivo Imaging

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## Compound of Interest

Compound Name: LN002

Cat. No.: B1189572

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## Introduction

**LN002** is a novel near-infrared II (NIR-II) fluorescent agent designed for high-resolution in vivo imaging. Operating within the 1000-1700 nm spectral window, **LN002** offers significant advantages for deep-tissue imaging, including reduced photon scattering and minimal tissue autofluorescence, leading to enhanced spatial resolution and signal-to-noise ratio.[1][2][3] These characteristics make **LN002** a powerful tool for non-invasive, real-time visualization of biological processes in preclinical research. Its potential applications span oncology, vascular biology, and targeted drug delivery studies.[4] **LN002** can be conjugated to various targeting moieties, such as antibodies or peptides, to enable specific visualization of cells, tissues, or molecular targets.

## Principle of Assay

**LN002** is a small molecule fluorescent probe that exhibits strong absorption and emission in the NIR-II window. When administered in vivo, **LN002** circulates systemically and can accumulate at sites of interest through passive targeting (enhanced permeability and retention effect in tumors) or active targeting when conjugated to a specific ligand. Upon excitation with an appropriate light source, **LN002** emits fluorescence that can be detected by a sensitive NIR-II imaging system, allowing for the visualization of its distribution and accumulation in real-time.

## Data Presentation

The following tables summarize the key quantitative data for **LN002** based on preclinical studies in murine models.

Table 1: Optical Properties of **LN002**

Parameter	Value
Maximum Excitation Wavelength	980 nm
Maximum Emission Wavelength	1325 nm
Molar Extinction Coefficient	1.2 x 10 <sup>5</sup> M <sup>-1</sup> cm <sup>-1</sup>
Quantum Yield	8.5%
Photostability	High

Table 2: In Vivo Performance of **LN002** in a Murine Xenograft Model

Parameter	Value
Optimal Imaging Time Post-Injection	12-24 hours
Tumor-to-Background Ratio (24h)	7.8 ± 1.2
Blood Half-life	4.5 hours
Primary Route of Excretion	Biliary

## Experimental Protocols

### Reagent Preparation

a. **LN002** Stock Solution (1 mg/mL):

- Allow the lyophilized **LN002** to equilibrate to room temperature.
- Reconstitute the contents of the vial with sterile, endotoxin-free DMSO to a final concentration of 1 mg/mL.

- Vortex briefly to ensure complete dissolution.
- Store the stock solution at -20°C, protected from light.

b. Dosing Solution (100 µM):

- Prepare the dosing solution on the day of the experiment.
- Dilute the **LN002** stock solution in sterile, endotoxin-free PBS containing 5% (w/v) bovine serum albumin (BSA) to a final concentration of 100 µM.
- Filter the dosing solution through a 0.22 µm syringe filter before injection.

## Animal Handling and Administration

- All animal procedures should be performed in accordance with institutional guidelines for animal care and use.
- Use healthy, age-matched mice for all experiments.
- Anesthetize the mice using a suitable anesthetic agent (e.g., isoflurane).[\[5\]](#)
- Administer the **LN002** dosing solution via intravenous (tail vein) injection at a volume of 100 µL per 20 g mouse.
- Monitor the animals for any adverse reactions during and after injection.

## In Vivo Imaging Procedure

- Power on the NIR-II in vivo imaging system and allow the camera to cool to its optimal operating temperature.
- Set the excitation and emission filters appropriate for **LN002** (e.g., Excitation: 980 nm, Emission: >1300 nm long-pass).
- Place the anesthetized mouse on the imaging stage inside the light-tight imaging chamber. A heated stage is recommended to maintain the animal's body temperature.[\[5\]](#)[\[6\]](#)

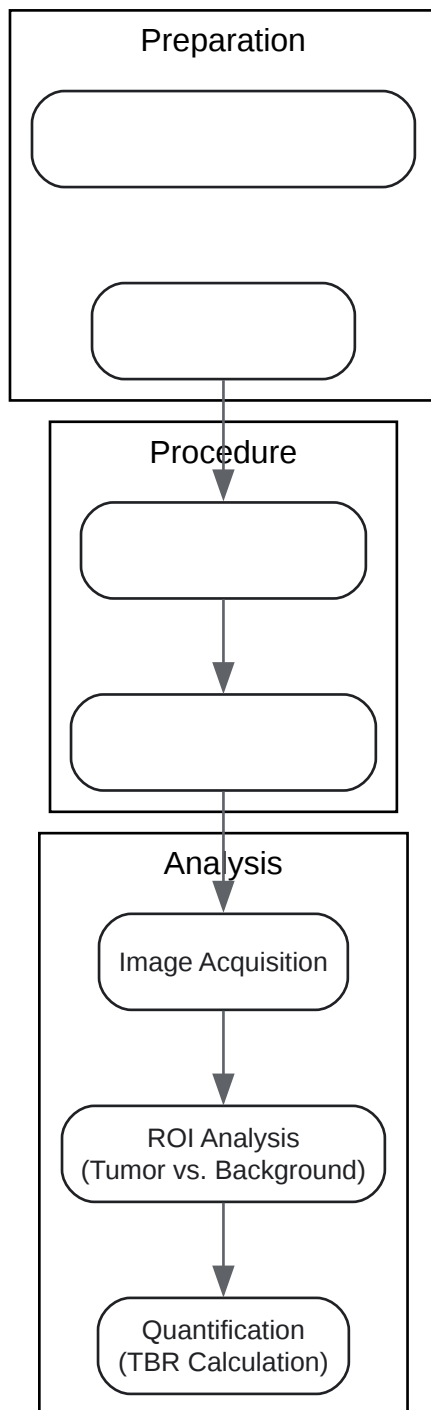
- Acquire images at various time points post-injection (e.g., 1, 4, 8, 12, 24, and 48 hours) to determine the optimal imaging window.
- Set the imaging parameters, including exposure time, binning, and field of view, to achieve optimal signal-to-noise ratio. An auto-exposure setting can be used initially to determine the optimal exposure time.[\[7\]](#)

## Data Analysis

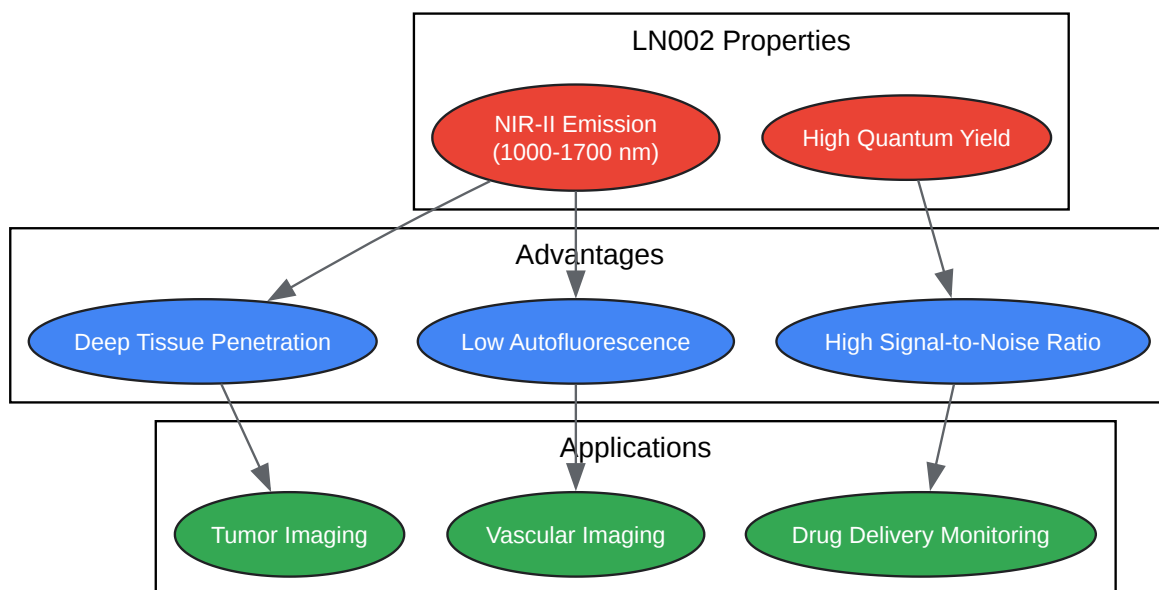
- Use the imaging system's software to draw regions of interest (ROIs) around the tumor and a contralateral non-tumor-bearing area (background).
- Quantify the average fluorescence intensity within each ROI.
- Calculate the tumor-to-background ratio (TBR) by dividing the average fluorescence intensity of the tumor ROI by that of the background ROI.
- Data can be presented as average radiance (photons/s/cm<sup>2</sup>/sr) or as TBR over time.

## Visualizations

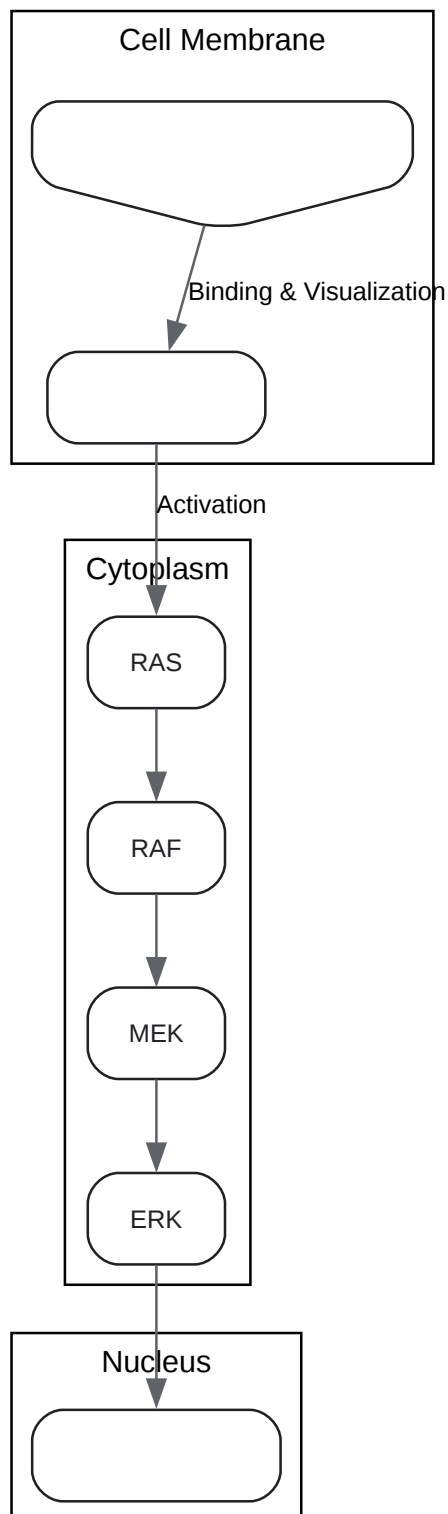
## Experimental Workflow for In Vivo Imaging with LN002



## Logical Relationships in LN002-Based Imaging



## Hypothetical Targeted LN002 Action on a Signaling Pathway

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